2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide
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Overview
Description
2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring This is followed by the cyclization of the intermediate with a chromenone derivative under specific conditions
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis. These methods are advantageous as they reduce reaction times and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and chromenone moieties can bind to active sites, inhibiting the function of the target protein. This inhibition can disrupt cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)phenol
- 2-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one
- 2-(1,3-Benzothiazol-2-yl)benzoic acid
Uniqueness
2-((3-(1,3-Benzothiazol-2-YL)-2-oxo-2H-chromen-7-YL)oxy)acetamide is unique due to its combined benzothiazole and chromenone structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C18H12N2O4S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C18H12N2O4S/c19-16(21)9-23-11-6-5-10-7-12(18(22)24-14(10)8-11)17-20-13-3-1-2-4-15(13)25-17/h1-8H,9H2,(H2,19,21) |
InChI Key |
SFBNQHCUSOEWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC(=O)N)OC3=O |
Origin of Product |
United States |
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